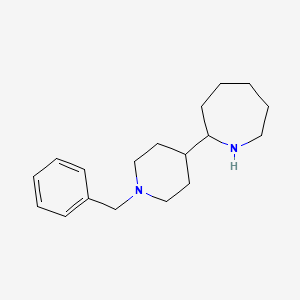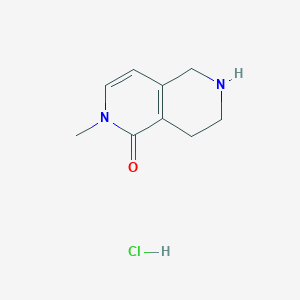![molecular formula C19H15ClF3N3OS B2807419 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851130-95-5](/img/structure/B2807419.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H15ClF3N3OS and its molecular weight is 425.85. The purity is usually 95%.
BenchChem offers high-quality N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitor of hIDO2
GNF-Pf-3393 is a potent human indoleamine 2, 3-dioxygenase 2 (hIDO2) inhibitor . It significantly reduces IDO2 activity with a Ki of 0.97 μM . This makes it a potential candidate for research in cancer treatment, as IDO2 is often overexpressed in cancer cells and contributes to immune evasion.
Drug Delivery Systems
The compound could potentially be used in drug delivery systems . The unique properties of GNF-Pf-3393 could be leveraged to improve the efficiency and specificity of drug delivery.
Biosensors
GNF-Pf-3393 could be used in the development of biosensors . Its unique properties could enhance the sensitivity and specificity of these devices.
Imaging Systems
The compound could potentially be used in imaging systems . Its unique properties could improve the resolution and clarity of these systems.
Cancer Therapy and Diagnosis
GNF-Pf-3393 could be used in cancer therapy and diagnosis . Its ability to inhibit hIDO2 could make it a valuable tool in the fight against cancer.
Synthesis Methodology
The synthesis methodology of GNF-Pf-3393 could be a subject of scientific research . Understanding and improving the synthesis process could lead to more efficient production of the compound.
Physicochemical Properties
The physicochemical properties of GNF-Pf-3393 could be a subject of scientific research . Understanding these properties could lead to new applications for the compound.
Production Quality
The production quality of GNF-Pf-3393 could be a subject of scientific research . Improving the production quality could lead to a more pure and effective compound.
Mécanisme D'action
Target of Action
GNF-Pf-3393, also known as NCGC00135643-01, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, HMS1901D18, or N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, and induces resistance when exposed to sublethal concentrations . This interaction results in decreased sensitivity to GNF-Pf-3393 and other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The compound affects the mitochondrial transport pathways . It plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Pharmacokinetics
It is known that the compound has a significant impact on the activity of the hido2 enzyme, reducing its activity with a ki value of 097 μM .
Result of Action
The result of the compound’s action is a significant reduction in the activity of the hIDO2 enzyme . This leads to a decrease in the sensitivity of the PfMFR3 transporter to GNF-Pf-3393 and other compounds that have a mitochondrial mechanism of action .
Action Environment
The action environment of GNF-Pf-3393 is primarily within the mitochondria of the cell . The compound’s action, efficacy, and stability may be influenced by various environmental factors, including the presence of other compounds, the pH of the environment, and the presence of specific enzymes or proteins.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS/c1-12-3-2-4-14(9-12)26-8-7-24-18(26)28-11-17(27)25-16-10-13(19(21,22)23)5-6-15(16)20/h2-10H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAKGFDGJYFRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)
![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)

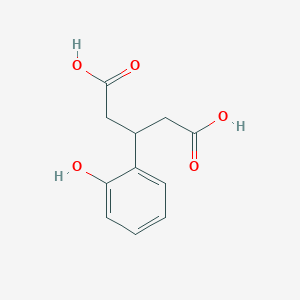
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)

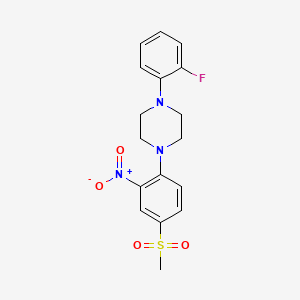
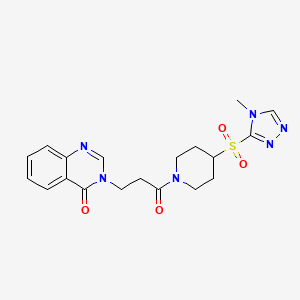
![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)
